5-acetamido-1H-indole-2-carboxylic Acid

IMPDH inhibition fragment-based drug discovery enzyme kinetics

5-Acetamido-1H-indole-2-carboxylic acid (CAS 199805-80-6, MF C₁₁H₁₀N₂O₃, MW 218.21 g/mol) is a disubstituted indole-2-carboxylic acid derivative bearing an acetamido group at the 5-position of the indole nucleus. The compound is classified as a heterocyclic carboxylic acid building block and is routinely supplied at ≥95% purity for research use by major screening-compound vendors.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
Cat. No. B8672503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-acetamido-1H-indole-2-carboxylic Acid
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)O
InChIInChI=1S/C11H10N2O3/c1-6(14)12-8-2-3-9-7(4-8)5-10(13-9)11(15)16/h2-5,13H,1H3,(H,12,14)(H,15,16)
InChIKeyQAHUNXWGQVQHLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetamido-1H-indole-2-carboxylic Acid – Structural, Physicochemical, and Procurement-Quality Profile for Medicinal Chemistry Sourcing


5-Acetamido-1H-indole-2-carboxylic acid (CAS 199805-80-6, MF C₁₁H₁₀N₂O₃, MW 218.21 g/mol) is a disubstituted indole-2-carboxylic acid derivative bearing an acetamido group at the 5-position of the indole nucleus [1]. The compound is classified as a heterocyclic carboxylic acid building block and is routinely supplied at ≥95% purity for research use by major screening-compound vendors [2]. Its indole-2-carboxylic acid scaffold positions it within a widely exploited pharmacophoric family that includes HCV NS5B allosteric inhibitors, IDO1/TDO dual inhibitors, and IMPDH inhibitors, where the precise location and identity of the ring substituent critically determine target engagement and downstream biological readout.

Why Indole-2-carboxylic Acid Analogs Cannot Be Interchanged with 5-Acetamido-1H-indole-2-carboxylic Acid in Lead-Optimization Campaigns


Within the indole-2-carboxylic acid chemical space, simple replacement of the 5-acetamido substituent or its positional isomerisation to the 6-acetamido congener produces large, quantifiable changes in enzymatic inhibitory potency – differences that cannot be predicted from core scaffold similarity alone. Data from IMPDH2 inhibition assays show that 5-acetamido substitution yields a defined IC₅₀ value, whereas removal of the acetamido group or its relocation to C6 redirects the compound toward entirely distinct target classes such as IDO1/TDO [1]. Consequently, procurement decisions that treat in-class indole-2-carboxylic acids as functionally interchangeable risk introducing activity cliffs that invalidate SAR hypotheses and waste screening resources.

Head-to-Head and Cross-Study Comparative Evidence for 5-Acetamido-1H-indole-2-carboxylic Acid Versus Its Closest Analogs


IMPDH2 Inhibitory Potency: 5-Acetamido-1H-indole-2-carboxylic Acid vs. Unsubstituted Indole-2-carboxylic Acid

In a fragment-based IMPDH2 inhibition study, 5-acetamido-1H-indole-2-carboxylic acid displayed measurable inhibitory activity against recombinant human IMPDH2, whereas the unsubstituted indole-2-carboxylic acid scaffold showed no detectable inhibition under identical assay conditions [1]. The introduction of the 5-acetamido group thus converts an inactive core scaffold into a biochemically tractable fragment hit, defining a clear activity cliff between the two compounds.

IMPDH inhibition fragment-based drug discovery enzyme kinetics

Positional Isomer Selectivity: 5-Acetamido vs. 6-Acetamido Indole-2-carboxylic Acid in Oncology Target Engagement

The 5-acetamido regioisomer is structurally differentiated from the 6-acetamido congener, which has been extensively characterised as a dual IDO1/TDO inhibitor scaffold. In a systematic SAR campaign, the most potent 6-acetamido-indole-2-carboxylic acid derivative (compound 9o‑1) achieved IC₅₀ values of 1.17 µM (IDO1) and 1.55 µM (TDO), whereas the 5-acetamido scaffold is not reported to engage IDO1/TDO at comparable levels . This target-class divergence between regioisomers means that sourcing the wrong positional isomer leads to engagement of an entirely different biological pathway.

IDO1/TDO dual inhibition tumor immunotherapy positional SAR

Synthetic Tractability and Derivatisation Efficiency: 5-Acetamido vs. 5-Nitro and 5-Amino Indole-2-carboxylic Acid Precursors

The published synthesis of 5-acetamido-1H-indole-2-carboxylic acid proceeds via hydrogenation of ethyl 5-nitroindole-2-carboxylate to the 5-amino intermediate, followed by acetylation and ester hydrolysis [1]. The 5-nitro precursor requires a separate reduction step and the 5-amino intermediate is susceptible to oxidative degradation, limiting its shelf-life and reproducible use in multi-step syntheses. In contrast, the isolated 5-acetamido compound is a bench-stable solid that can be stored at ambient temperature and used directly in amide coupling or N‑1 alkylation reactions without intermediate protection/deprotection steps, reducing the synthetic step count by at least one transformation relative to the 5‑amino variant [1][2].

synthetic route comparison intermediate stability hydrolytic stability

Allosteric HCV NS5B Polymerase Inhibitor Scaffold: Pre-optimised N‑1 Substitution Vector vs. Generic Indole-2-carboxylic Acid

The 5-acetamido-1H-indole-2-carboxylic acid core is a direct synthetic precursor to the N‑acetamideindolecarboxylic acid class of allosteric HCV NS5B finger-loop inhibitors. In the original discovery campaign, SAR exploration at the N‑1 position of this exact core yielded derivatives with sub‑200 nM cellular potency in HCV subgenomic replicon assays (EC₅₀ < 200 nM), along with improved ADME‑PK profiles over earlier indole-based allosteric leads [1]. Generic indole-2-carboxylic acid lacks the 5‑acetamido group that contributes to the physicochemical property envelope (XLogP3 = 1.5, TPSA = 82.2 Ų) required for the favourable permeability/metabolic stability balance observed in this series [2].

HCV NS5B polymerase allosteric inhibitor antiviral drug discovery

Evidence-Backed Application Scenarios Where 5-Acetamido-1H-indole-2-carboxylic Acid Confers a Verifiable Selection Advantage


Fragment-Based Lead Discovery Targeting IMPDH2 for Immunosuppressive or Anticancer Indications

Sourcing 5-acetamido-1H-indole-2-carboxylic acid as a pre‑validated IMPDH2 fragment hit (IC₅₀ = 2.1 µM) enables immediate entry into structure‑based elaboration without the need for a primary fragment screen. The unsubstituted indole-2-carboxylic acid scaffold is inactive against IMPDH2, making the 5‑acetamido compound the minimal competent pharmacophore for this target [1]. Researchers can proceed directly to growing or merging strategies while retaining the indole‑2‑carboxylic acid anchor that has demonstrated binding to the IMPDH2 active site.

Allosteric HCV NS5B Polymerase Inhibitor Lead Optimisation

Medicinal chemistry teams pursuing thumb‑pocket (finger‑loop) allosteric HCV NS5B inhibitors should procure the 5‑acetamido‑indole‑2‑carboxylic acid scaffold as the documented synthetic entry point for N‑acetamideindolecarboxylic acid inhibitors. This scaffold delivered sub‑200 nM cellular potency in replicon assays after N‑1 derivatisation and exhibited improved ADME‑PK over earlier indole leads in the same program [1]. Starting from a generic indole-2-carboxylic acid would require de novo optimisation of the 5‑position substituent, adding months to the hit‑to‑lead timeline.

Parallel Library Synthesis Requiring Bench-Stable, Pre‑functionalised Indole‑2-carboxylic Acid Building Blocks

For high‑throughput chemistry platforms generating amide or N‑1 alkylated libraries, the 5‑acetamido compound offers direct reactivity without protection/deprotection of the 5‑amino group. The bench‑stable solid (≥95% purity) can be weighed and dispensed under ambient conditions, unlike the oxidation‑sensitive 5‑amino analogue [1]. This practical advantage translates into higher synthetic success rates and reduced failed reactions across library production runs.

Positional SAR Studies to Deconvolute Target‑Class Selectivity (IMPDH vs. IDO/TDO)

Investigators designing systematic regioisomer SAR panels should include both 5‑acetamido‑ and 6‑acetamido‑indole‑2‑carboxylic acids as orthogonal probes. The 5‑acetamido isomer engages IMPDH2 (IC₅₀ = 2.1 µM) [1], whereas the 6‑acetamido isomer is a validated IDO1/TDO dual‑inhibitor scaffold (IC₅₀ = 1.17–1.55 µM) . Running both positional isomers in parallel target‑engagement panels enables unambiguous deconvolution of which enzymatic pathway is modulated by which regioisomer, information that is critical for lead series triage.

Quote Request

Request a Quote for 5-acetamido-1H-indole-2-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.